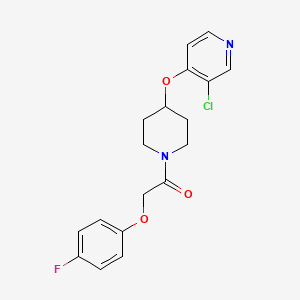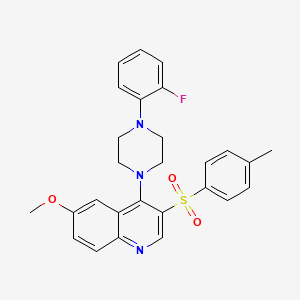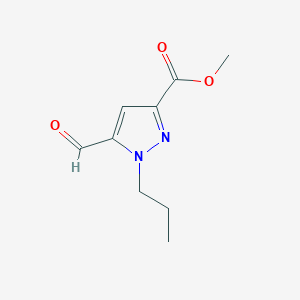
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. The compound exhibits a unique mechanism of action and has shown promising results in preclinical studies.
科学的研究の応用
Nucleophilic Aromatic Substitution and Chemical Reactivity :Research on similar compounds, such as piperidine and its reactions with nitro-group-containing aromatic compounds, provides insights into the nucleophilic aromatic substitution mechanisms. These studies are significant for understanding the chemical reactivity and potential applications of complex molecules like 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in synthetic chemistry and drug development (Pietra & Vitali, 1972).
Chemosensor Development :Compounds with structures similar to the target molecule have been used to develop chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP) based compounds are instrumental in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity documented for DFP-based chemosensors can provide a framework for exploring the potential of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in sensor development (Roy, 2021).
Environmental Remediation and Sorption Studies :The affinity of certain compounds to bind to soil, organic matter, and minerals is a critical property for environmental remediation, particularly in addressing pollution from herbicides and other organic contaminants. Studies on compounds like 2,4-D and other phenoxy herbicides offer valuable insights into the sorption mechanisms, which can be crucial for understanding the environmental behavior and potential decontamination applications of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone (Werner, Garratt, & Pigott, 2012).
Pharmacological and Protective Effects :Similar molecular structures have been studied for their pharmacological effects and protective roles against different chemicals. For instance, chlorogenic acid exhibits a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Investigating the biological activities of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone may uncover potential pharmacological applications or protective effects against toxicity (Naveed et al., 2018).
Oxidation Processes and Organic Compound Treatment :Studies on the oxidation of organic compounds by agents like ferrate(VI) and ferrate(V) provide insights into kinetics and mechanisms that are applicable in water treatment and pollution control. Exploring the reactivity of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in similar oxidation processes can contribute to advancements in environmental chemistry and engineering (Sharma, 2013).
Wastewater Treatment from Industrial Processes :The treatment of wastewater, especially from industries like pesticide production, is crucial for preventing environmental pollution. Understanding the treatment options and the behavior of various compounds in these processes can guide the application of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone in industrial wastewater management (Goodwin, Carra, Campo, & Soares, 2018).
特性
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O3/c19-16-11-21-8-5-17(16)25-15-6-9-22(10-7-15)18(23)12-24-14-3-1-13(20)2-4-14/h1-5,8,11,15H,6-7,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUXQBYHYQQPTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2417579.png)
![(1S,2S)-Rel-2-[4-(oxan-2-yloxy)phenyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)

![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)

![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)

![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)